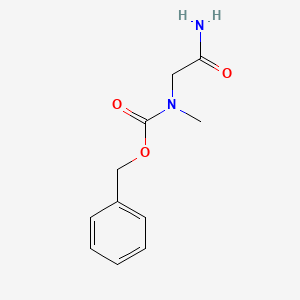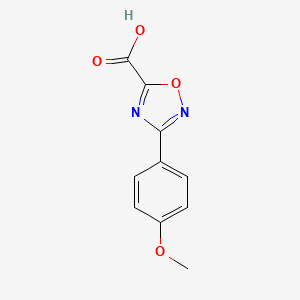![molecular formula C9H4ClIN2S B12275838 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile CAS No. 930293-15-5](/img/structure/B12275838.png)
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C9H4ClIN2S and a molecular weight of 334.56 g/mol . This compound is characterized by the presence of chlorine, iodine, and a nitrile group attached to a thieno[2,3-b]pyridine ring system. It is primarily used for research and development purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 4-chloro-3-methylthieno[2,3-b]pyridine-5-carbonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its biological effects, if any, would likely involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets would depend on the specific application and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with additional trifluoromethyl and trimethylsilanyl-ethoxymethyl groups.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Lacks the iodine atom but has a similar core structure.
Uniqueness
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is unique due to the presence of both chlorine and iodine atoms, which provide versatility in chemical reactions. This dual halogenation allows for a wide range of functionalization and coupling possibilities, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
930293-15-5 |
|---|---|
Formule moléculaire |
C9H4ClIN2S |
Poids moléculaire |
334.56 g/mol |
Nom IUPAC |
4-chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H4ClIN2S/c1-4-6-7(10)5(2-12)3-13-9(6)14-8(4)11/h3H,1H3 |
Clé InChI |
WJBGRENDLJDAAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC=C(C(=C12)Cl)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)



![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275770.png)

![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)
![2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine](/img/structure/B12275792.png)



![7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12275819.png)
